molecular formula C11H12N2 B11915358 (4-Methylnaphthalen-1-yl)hydrazine

(4-Methylnaphthalen-1-yl)hydrazine

Cat. No.: B11915358
M. Wt: 172.23 g/mol
InChI Key: ZCOINIHHBMGVCA-UHFFFAOYSA-N
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Description

(4-Methylnaphthalen-1-yl)hydrazine is an organic compound with the molecular formula C₁₁H₁₂N₂ It is a derivative of naphthalene, where a hydrazine group is attached to the 1-position of the naphthalene ring, and a methyl group is attached to the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylnaphthalen-1-yl)hydrazine typically involves the reaction of 4-methylnaphthalene with hydrazine. One common method is the direct hydrazination of 4-methylnaphthalene using hydrazine hydrate under reflux conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methylnaphthalen-1-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substitution patterns.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

(4-Methylnaphthalen-1-yl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylnaphthalen-1-yl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylnaphthalen-1-yl)methanone: A ketone derivative with similar structural features.

    (4-Methylnaphthalen-1-yl)amine: An amine derivative with a similar substitution pattern.

    (4-Methylnaphthalen-1-yl)boronic acid: A boronic acid derivative used in organic synthesis.

Uniqueness

(4-Methylnaphthalen-1-yl)hydrazine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity compared to other similar compounds. This makes it valuable for specific applications in synthetic chemistry and biological research.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(4-methylnaphthalen-1-yl)hydrazine

InChI

InChI=1S/C11H12N2/c1-8-6-7-11(13-12)10-5-3-2-4-9(8)10/h2-7,13H,12H2,1H3

InChI Key

ZCOINIHHBMGVCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)NN

Origin of Product

United States

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